7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
Description
This compound is a synthetic chromen-4-one derivative with a molecular formula of C₂₃H₂₅NO₅ and a molecular weight of 395.46 g/mol . Its structure features:
- A 7-hydroxy group on the chromenone core.
- An 8-((2-methylpiperidin-1-yl)methyl) side chain, contributing to lipophilicity and possible receptor interactions.
Properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-15-6-3-4-11-24(15)13-19-20(25)10-9-18-22(26)21(14-28-23(18)19)29-17-8-5-7-16(12-17)27-2/h5,7-10,12,14-15,25H,3-4,6,11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOSXXUTYNCMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC(=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, also known by its IUPAC name, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to the flavonoid class, characterized by a chromenone backbone. Its structure includes:
- A hydroxyl group at position 7.
- A methoxyphenoxy group at position 3.
- A piperidine moiety at position 8.
Antioxidant Activity
Research indicates that flavonoids possess significant antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress. For instance, studies have shown that similar flavonoids can reduce oxidative damage in various cell lines, suggesting a potential for neuroprotective effects.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. In vitro studies indicate that it exhibits activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disrupting cell membrane integrity or inhibiting essential enzymes.
Anticancer Activity
Flavonoids are widely studied for their anticancer properties. Preliminary studies involving this compound have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines |
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups facilitate electron donation, neutralizing free radicals.
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Signaling Modulation : The compound could influence signaling pathways related to inflammation and apoptosis.
Case Studies
- Anticancer Study : In a study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM). The study highlighted its potential as an adjunct therapy in breast cancer treatment by enhancing the efficacy of conventional chemotherapeutics.
- Antimicrobial Efficacy : A comparative study showed that the compound exhibited stronger antibacterial activity than standard antibiotics against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents.
Scientific Research Applications
7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a chemical compound with potential applications in scientific research. It has the molecular formula and a molecular weight of 395.4 g/mol .
Names and Identifiers
Scientific Research Applications
While specific case studies and comprehensive data tables for 7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one are not available in the search results, the broader applicability of related compounds can provide insights. Flavonoid compounds, which share structural similarities, are known for their antioxidant, anti-inflammatory, and anticancer properties. Pyrazole derivatives also play a role as antitumor agents . Therefore, 7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one may have potential in the following areas:
- Antioxidant Research: This compound may be investigated for its ability to scavenge free radicals and reduce oxidative stress in cells.
- Anti-inflammatory Studies: It could be explored for its potential to reduce inflammation in various biological systems.
- Cancer Research: The compound might be studied for its anticancer properties, with preliminary investigations potentially focusing on its ability to inhibit the growth of certain cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
Variations in the 8-Substituent
Functional Activity Insights
- Target Compound: Included in anti-inflammatory libraries, likely due to the 3-methoxyphenoxy group’s ability to modulate oxidative stress pathways and the 2-methylpiperidine’s membrane permeability .
- Compound 2t (4-methoxyphenyl) : Evaluated as an H3R antagonist , demonstrating the importance of the 3-substituent in receptor binding. The 4-methoxy group may enhance affinity compared to hydroxylated analogs .
- Daidzein: Known for antioxidant and anticancer activity, but lacks the 8-substituent, limiting its pharmacokinetic stability compared to synthetic derivatives .
Physicochemical and Pharmacokinetic Properties
- The target compound’s moderate logP and low solubility (-3.82 LogSw) suggest suitability for oral administration with formulation optimization.
- Daidzein ’s higher polarity limits blood-brain barrier penetration, whereas the target’s 2-methylpiperidine group may improve CNS accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
